molecular formula C25H29NO5 B5230018 Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5230018
M. Wt: 423.5 g/mol
InChI Key: YSSHNMKQAZZMOK-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic core structure. The compound features a 1,3-benzodioxole substituent at the 4-position, a methyl group at the 2-position, and a cycloheptyl ester moiety at the 3-carboxylate position. The 1,3-benzodioxole group is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems, while the cycloheptyl ester contributes to increased lipophilicity compared to smaller alkyl esters.

Properties

IUPAC Name

cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO5/c1-15-22(25(28)31-17-7-4-2-3-5-8-17)23(24-18(26-15)9-6-10-19(24)27)16-11-12-20-21(13-16)30-14-29-20/h11-13,17,23,26H,2-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHNMKQAZZMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)OC5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.

    Cyclization and functionalization: The benzodioxole derivative is then subjected to cyclization reactions to form the hexahydroquinoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with cycloheptyl alcohol under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexahydroquinoline derivatives share a common core but differ in substituents and ester groups, leading to variations in physicochemical properties, biological activity, and structural conformation. Below is a comparative analysis based on structural analogs identified in the literature.

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

Compound Name Ester Group Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activities/Properties References
Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Cycloheptyl 1,3-Benzodioxol-5-yl C27H29NO6 487.53* Hypothesized calcium modulation, antioxidant N/A (Main Focus)
Cyclohexyl 4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-... Cyclohexyl 2,3-Dimethoxyphenyl, 4-methoxyphenyl C32H37NO6 531.65 Structural rigidity, potential CNS activity
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... Methyl 4-Methoxyphenyl, 2,7,7-trimethyl C24H27NO4 393.48 Calcium channel modulation, antioxidant
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-... Cyclohexyl 4-Hydroxy-3-methoxyphenyl, 7-phenyl C31H33NO5 499.60 Enhanced hydrogen bonding, antimicrobial
Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-... Benzyl 3-Bromo-5-ethoxy-4-hydroxyphenyl C27H27BrN2O5 545.42 Antibacterial, halogen-enhanced reactivity
Cyclopentyl 4-(3-bromo-4,5-dimethoxyphenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-... Cyclopentyl 3-Bromo-4,5-dimethoxyphenyl, 3,4-dimethoxyphenyl C33H35BrN2O8 673.55 High lipophilicity, potential antitumor
Ethyl 4-(3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... Ethyl 3-Methoxyphenyl, 2,7,7-trimethyl C23H27NO4 381.47 Antioxidant, membrane permeability

*Calculated based on molecular formula.

Key Observations

Ester Group Impact: The cycloheptyl ester in the main compound increases molecular weight (487.53 g/mol) and lipophilicity compared to smaller esters (e.g., methyl: 393.48 g/mol, ethyl: 381.47 g/mol).

Substituent Effects :

  • The 1,3-benzodioxole group in the main compound provides a rigid, planar aromatic system with electron-donating oxygen atoms, which may improve π-π stacking in biological targets. This contrasts with methoxy-substituted analogs (e.g., 4-methoxyphenyl in ), where simpler substituents may reduce binding specificity.
  • Halogenated derivatives (e.g., 3-bromo in ) exhibit enhanced antibacterial activity due to halogen bonding and increased electrophilicity .

Biological Activity: Compounds with methyl or ethyl esters (e.g., ) show pronounced calcium channel modulation and antioxidant properties, likely due to higher solubility and membrane permeability. Cyclohexyl/cyclopentyl esters (e.g., ) are associated with structural rigidity and CNS activity, though excessive lipophilicity may reduce bioavailability.

Structural Conformation: Crystal structure analyses using SHELXL and OLEX2 () reveal that substituents influence puckering in the hexahydroquinoline ring. For example, the cycloheptyl group may adopt a distinct chair-boat conformation compared to cyclopentyl or smaller esters, altering hydrogen-bonding patterns ().

Biological Activity

Cycloheptyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular features:

PropertyValue
Molecular Formula C23H25NO5
Molecular Weight 393.45 g/mol
IUPAC Name This compound
InChI Key XXXXXX

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways and cancer progression. For instance, quinoline derivatives often target cyclooxygenase (COX) enzymes and sirtuins, which are implicated in various cellular processes including inflammation and apoptosis .
  • Antioxidant Activity : Compounds with benzodioxole moieties have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of quinoline compounds exhibit antimicrobial properties against a range of pathogens, indicating potential for therapeutic use in infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of cycloheptyl derivatives helps in optimizing their biological activity. Key observations include:

  • The presence of the benzodioxole group enhances the compound's ability to interact with biological targets due to its electron-rich nature.
  • Modifications on the cycloheptyl ring can significantly influence the compound's binding affinity and selectivity towards specific enzymes or receptors.

Case Study 1: Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines. Mechanistic studies indicated that apoptosis was induced via mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of related quinoline derivatives:

  • Model Used : Carrageenan-induced paw edema in rats.
  • Results : The derivatives showed a dose-dependent reduction in edema formation, suggesting effective inhibition of inflammatory mediators such as prostaglandins .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeObservations
Anticancer Significant cytotoxicity against various cell lines; apoptosis induction observed.
Anti-inflammatory Reduction in edema in animal models; inhibition of COX enzymes noted.
Antimicrobial Effective against multiple pathogens; further studies needed for clinical relevance.

Q & A

Q. What experimental approaches validate the stereochemical purity of the compound?

  • Methodology :
  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers and determine ee (%) .
  • VCD (Vibrational Circular Dichroism) : Compare experimental and DFT-simulated spectra to confirm absolute configuration .

Tables for Key Data

Q. Table 1: Common Crystallographic Parameters for Hexahydroquinoline Derivatives

ParameterTypical Range/ValueSoftware/ToolReference
Space groupP2₁/c, C2/cOLEX2
R-factor<0.05SHELXL
Twin fraction (BASF)0.1–0.4SHELXL
Bond-length precision±0.01 ÅPLATON

Q. Table 2: Synthetic Optimization Parameters

VariableOptimal ConditionImpact on YieldReference
Catalyst (NGPU)8 mol%85–92%
SolventEthanol/water (7:3)Facilitates cyclization
Temperature120°C (reflux)Reduces side products

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